11-Oxo-beta-amyrin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 11-Oxo-beta-amyrin has been enhanced in Saccharomyces cerevisiae by introducing efficient cytochrome P450s (CYP450s) from legume plants, achieving titers significantly higher than previously reported, indicating a promising method for synthesizing this compound without harming the licorice plant or the soil ecosystem (Zhu et al., 2018).

Molecular Structure Analysis

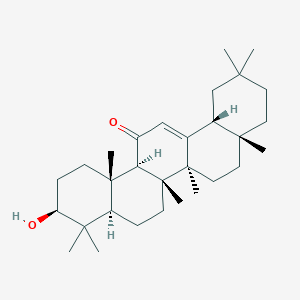

Beta-amyrin synthase plays a crucial role in the cyclization of oxidosqualene into beta-amyrin, which is closely related to 11-Oxo-beta-amyrin. The enzyme's action generates five rings and eight asymmetric centers in a single transformation, highlighting the complex molecular structure of these compounds (Kushiro et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis Enhancement in Yeast

- Zhu et al. (2018) developed a novel pathway in Saccharomyces cerevisiae for synthesizing 11-oxo-β-amyrin and glycyrrhetinic acid by introducing efficient cytochrome P450s from legume plants. This approach significantly increased the titers of these compounds, providing a promising method for obtaining increased levels of GA and related triterpenoids without harming the licorice plant or soil ecosystem (Zhu et al., 2018).

Optimization of Production in Yeast

- Sun et al. (2023) focused on optimizing the production of 11-oxo-β-amyrin in yeast by adjusting the expression ratio of CYP450 and cytochrome P450 oxidoreductase (CPR). Their approach led to a high conversion rate of β-amyrin to 11-oxo-β-amyrin, significantly improving production efficiency (Sun et al., 2023).

Enzymatic Studies in Plant Biosynthesis

- Seki et al. (2011) identified cytochrome P450 monooxygenase involved in glycyrrhizin biosynthesis from licorice. Their findings highlight the role of CYP72A subfamily proteins in triterpene oxidation, providing tools for engineering the production of high-value triterpenoid products in yeasts (Seki et al., 2011).

Investigation of Triterpene Biosynthesis

- Kushiro et al. (1998) explored the cloning of beta-amyrin synthase, which plays a critical role in the biosynthesis of beta-amyrin, a common triterpene, from oxidosqualene. This study provides insights into the molecular mechanisms of triterpene formation in higher plants (Kushiro et al., 1998).

Understanding Structural Diversity in Natural Triterpenes

- Shibuya et al. (2007) expressed an oxidosqualene cyclase (OSC) homologue from Arabidopsis thaliana in yeast, leading to the production of new triterpenes. This study provides insights into how OSCs contribute to the structural diversity of natural triterpenes (Shibuya et al., 2007).

Wirkmechanismus

Target of Action

11-Oxo-beta-amyrin, a pentacyclic triterpenoid , primarily targets cytochrome P450s (CYP450s) . These enzymes play a crucial role in the metabolism of organic substances and are involved in the oxidation of organic substances .

Mode of Action

The interaction of 11-Oxo-beta-amyrin with its targets involves the oxidation of beta-amyrin . This oxidation is facilitated by the CYP450s, specifically Uni25647 and CYP72A63 . The oxidation process results in the conversion of beta-amyrin to 11-Oxo-beta-amyrin .

Biochemical Pathways

The biochemical pathway of 11-Oxo-beta-amyrin involves the synthesis of glycyrrhetinic acid (GA), a major bioactive component in licorice . The synthesis begins with the oxidation of beta-amyrin by CYP450s to form 11-Oxo-beta-amyrin . This compound then serves as a precursor for the synthesis of GA .

Pharmacokinetics

It’s known that the compound is produced in saccharomyces cerevisiae through metabolic engineering . This process involves the introduction of efficient CYP450s and their reduction systems from legume plants .

Result of Action

The molecular and cellular effects of 11-Oxo-beta-amyrin’s action are primarily anti-proliferative and anti-inflammatory . It has been found to inhibit the growth of HL60 cells . Additionally, it significantly reduces lipopolysaccharide-induced TNFα release in THP-1 cells .

Action Environment

The action of 11-Oxo-beta-amyrin can be influenced by various environmental factors. For instance, the efficiency of its production in Saccharomyces cerevisiae can be enhanced by increasing the copy number of Uni25647 and pairing cytochrome P450 reductases (CPRs) from various plant sources . This approach can lead to a significant increase in the titers of 11-Oxo-beta-amyrin .

Zukünftige Richtungen

Eigenschaften

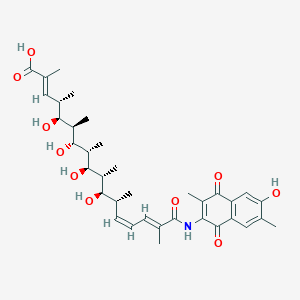

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?

A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and 11-oxo-beta-amyrin share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1259849.png)

![[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B1259853.png)

![N-[[(1R,2S,10R,13R)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1259854.png)